N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide
Overview
Description
“N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide” is a chemical compound with the CAS Number: 1807885-06-8 . It has a molecular weight of 261.75 and its IUPAC name is N-[(E)-(3-chloro-4-fluorophenyl)methylidene]-2-methyl-2-propanesulfinamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClFNOS/c1-11(2,3)16(15)14-7-8-4-5-10(13)9(12)6-8/h4-7H,1-3H3/b14-7+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide” is a powder . It has a molecular weight of 261.75 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Organic Synthesis
The compound can be synthesized from two precursors, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide, under Hantzsch thiazole synthesis conditions . This process is significant in the field of organic synthesis, as it provides a method for creating complex molecules from simpler precursors .
Antibacterial Activity
The compound has demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . This suggests potential applications in the development of new antibacterial agents .
Anticancer Efficacy
A series of 4-anilinoquinazoline analogues, including a compound similar to the one , have been evaluated for anticancer efficacy in human breast cancer and colorectal cancer cell lines . The compound induced apoptosis in SW620 CRC cancer cells by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species .
Treatment of HIV Infections
Thiazole scaffolds, which are part of the compound’s structure, have been used to improve the efficacy of drugs used to treat HIV infections .
Treatment of Various Types of Cancer
Thiazole-based compounds have been used in the treatment of various types of cancer . This suggests that the compound could potentially be used in cancer treatment.
Treatment of Hypertension
Thiazole-based compounds have also been used in the treatment of hypertension . This suggests potential applications of the compound in the development of new antihypertensive agents .
Treatment of Schizophrenia
Thiazole-based compounds have been used in the treatment of schizophrenia . This suggests potential applications of the compound in the development of new antipsychotic agents .
Treatment of Allergies
Thiazole-based compounds have been used in the treatment of allergies . This suggests potential applications of the compound in the development of new antiallergic agents .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes involved in cellular processes .
Mode of Action
It’s known that such compounds often interact with their targets by binding to active sites, thereby modulating their activity .
Biochemical Pathways
Compounds of similar structure have been known to influence various biochemical pathways, leading to downstream effects such as cell growth inhibition or activation of apoptosis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to exert effects such as inhibition of cell growth or induction of cell death .
Action Environment
Factors such as temperature, ph, and presence of other molecules can significantly impact the action of such compounds .
properties
IUPAC Name |
(NE)-N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNOS/c1-11(2,3)16(15)14-7-8-4-5-10(13)9(12)6-8/h4-7H,1-3H3/b14-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDLTDKMESOPIZ-VGOFMYFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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